BenchChemオンラインストアへようこそ!

FR260330

iNOS inhibition Cellular potency Nitric oxide production

FR260330 (FK-330/ASP9853) is a uniquely selective, orally bioavailable iNOS inhibitor that acts via dimerization blockade—not substrate competition. Unlike L-NIL or 1400W, it delivers >1000-fold selectivity for iNOS over eNOS, eliminating hypertensive confounds in chronic disease models (e.g., atherosclerosis, arthritis). It is the only iNOS inhibitor validated to increase 14-day graft survival from 20% to 80% in a rat liver transplantation IRI model, and it has documented preclinical synergy with docetaxel in NSCLC. Choose FR260330 for mechanism-specific iNOS inhibition.

Molecular Formula C29H28ClF3N6O4
Molecular Weight 617.0 g/mol
CAS No. 442198-67-6
Cat. No. B1672738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR260330
CAS442198-67-6
SynonymsFK-330;  FK 330;  FK330;  FR-260330;  FK-330;  LS-192510.
Molecular FormulaC29H28ClF3N6O4
Molecular Weight617.0 g/mol
Structural Identifiers
SMILESC1CN(CCC1OC2=NC=NC(=C2)C(F)(F)F)C(=O)CNC(=O)C(CC3=CC=CC=N3)NC(=O)C=CC4=CC=C(C=C4)Cl
InChIInChI=1S/C29H28ClF3N6O4/c30-20-7-4-19(5-8-20)6-9-25(40)38-23(15-21-3-1-2-12-34-21)28(42)35-17-27(41)39-13-10-22(11-14-39)43-26-16-24(29(31,32)33)36-18-37-26/h1-9,12,16,18,22-23H,10-11,13-15,17H2,(H,35,42)(H,38,40)/b9-6+/t23-/m0/s1
InChIKeyMVJHAYBYNRTWJF-CJHOVAGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FR260330 (CAS 442198-67-6): A Potent, Orally Active iNOS Dimerization Inhibitor for Inflammation and Ischemia-Reperfusion Injury Research


FR260330, also designated FK330 and ASP9853, is a synthetic, selective inhibitor of inducible nitric oxide synthase (iNOS) that acts by suppressing the dimerization of iNOS monomers—a critical step for enzymatic activity [1]. Chemically, it is (2E)-3-(4-chlorophenyl)-N-((1S)-2-oxo-2-((2-oxo-2-(4-((6-(trifluoromethyl)-4-pyrimidinyl)oxy)-1-piperidinyl)ethyl)amino)-1-(2-pyridinylmethyl)ethyl)acrylamide, and it is recognized as a research tool compound with demonstrated oral bioavailability and in vivo efficacy across rodent and non-human primate models [2].

Why FR260330 (CAS 442198-67-6) Cannot Be Substituted with Generic iNOS Inhibitors in Critical Experimental Models


Inducible nitric oxide synthase (iNOS) inhibitors constitute a chemically and mechanistically heterogeneous class; compounds such as L-NIL (a substrate analog), 1400W (a slow, tight-binding inhibitor), and GW274150 (an NADPH-dependent inhibitor) differ profoundly in potency, isoform selectivity, oral bioavailability, and in vivo efficacy [1]. FR260330 is distinguished by its unique dimerization-disruption mechanism, sub-100 nM cellular IC50 values, and validated oral activity in higher species (vervet monkeys), attributes not uniformly present across alternative iNOS inhibitors [2]. Substituting FR260330 with a different iNOS inhibitor without accounting for these parameters risks altering experimental outcomes, particularly in studies requiring oral dosing, translational relevance, or minimal hemodynamic perturbation.

FR260330 (CAS 442198-67-6) Quantitative Differentiation: Head-to-Head and Cross-Study Evidence vs. Key Comparators


FR260330 Exhibits Sub-100 Nanomolar Cellular Potency, Outperforming L-NIL and GW274150 by Orders of Magnitude in Cell-Based iNOS Inhibition

FR260330 demonstrates single-digit to sub-30 nM potency in suppressing nitric oxide (NO) production across multiple cell types, a potency advantage of approximately 100- to 300-fold over comparator iNOS inhibitors L-NIL (IC50 ≈ 3.3 μM) and GW274150 (IC50 ≈ 0.2–2.2 μM) when compared across analogous cell-based assays [1] [2].

iNOS inhibition Cellular potency Nitric oxide production Inflammation

FR260330 Demonstrates Oral Efficacy at Low Doses In Vivo, with an LPS-Challenged Rat Plasma IC50 of 1.6 mg/kg, Enabling Translational Dosing Strategies Unattainable with Non-Oral iNOS Inhibitors

Following oral administration, FR260330 dose-dependently reduced plasma NOx in LPS-challenged rats with an IC50 of 1.6 mg/kg, whereas comparator 1400W is not orally bioavailable and requires intravenous or intraperitoneal administration for in vivo use [1] [2].

Oral bioavailability In vivo efficacy iNOS inhibitor Translational pharmacology

FR260330 Preserves Hemodynamic Stability at Supra-Therapeutic Doses, a Differentiating Safety Feature vs. Non-Selective NOS Inhibitors That Elevate Blood Pressure

At a high oral dose of 100 mg/kg in rats—approximately 60-fold above the in vivo efficacy IC50 of 1.6 mg/kg—FR260330 did not alter mean arterial blood pressure [1]. In contrast, non-selective NOS inhibitors such as L-NAME elevate blood pressure at therapeutic doses due to eNOS inhibition [2].

Cardiovascular safety NOS isoform selectivity Blood pressure iNOS inhibitor

FR260330 Prevents Ischemia-Reperfusion Injury and Improves Graft Survival in Translational Models, with Demonstrated Non-Human Primate Efficacy Unreported for Most iNOS Inhibitors

In a vervet monkey model of renal ischemia-reperfusion injury, oral administration of FR260330 (20 mg/kg/day) significantly attenuated serum creatinine elevation on days 2, 3, 4, and 7 post-injury (P<0.05) [1]. Furthermore, in a rat liver transplantation model, FR260330 (designated FK330) increased orthotopic liver transplant survival from 20% (vehicle) to 80% [2]. Comparable non-human primate efficacy data are not available for widely used iNOS inhibitors such as 1400W, L-NIL, or GW274150.

Ischemia-reperfusion injury Organ transplantation Non-human primate model iNOS inhibitor

FR260330 Inhibits Liver Fibrosis Progression in a 12-Week Oral Dosing Model, Demonstrating Chronic Dosing Tolerability Not Feasible with Parenteral iNOS Inhibitors

In a rat thioacetamide-induced liver cirrhosis model, 12 weeks of oral FR260330 treatment significantly inhibited progression of cirrhosis, ascites, and splenomegaly, and reduced connective tissue proportion in the liver [1]. This chronic oral dosing regimen is not feasible with parenterally administered iNOS inhibitors such as 1400W, which would require repeated injections over months, introducing handling stress and infection risk that could confound fibrosis endpoints.

Liver fibrosis Chronic dosing Oral iNOS inhibitor Cirrhosis

FR260330 Exhibits a Unique Dimerization-Disruption Mechanism Distinct from Substrate-Analog and Tight-Binding iNOS Inhibitors, Providing a Mechanistically Orthogonal Tool for Dissecting iNOS Biology

Western blot analysis with gel filtration chromatography revealed that FR260330 prevents the dimerization of iNOS monomers without affecting iNOS protein expression [1]. This contrasts with L-NIL (a substrate analog that competes with L-arginine) and 1400W (a slow, tight-binding inhibitor that targets the heme-iron active site), offering an orthogonal mechanism to dissect iNOS regulation and function [2].

iNOS dimerization Mechanism of action Allosteric inhibition iNOS inhibitor

FR260330 (CAS 442198-67-6): Validated Application Scenarios for Scientific and Industrial Use


Translational Ischemia-Reperfusion Injury Studies in Large Animal Models

FR260330 is the iNOS inhibitor of choice for studies requiring oral dosing in large animal models of ischemia-reperfusion (I/R) injury. Its demonstrated efficacy in reducing serum creatinine and improving renal function in vervet monkeys [1] provides a translational bridge between rodent models and potential clinical applications in solid organ transplantation and acute kidney injury.

Chronic Oral Dosing in Fibrosis and Cirrhosis Models

For research programs investigating the role of iNOS in chronic liver disease, pulmonary fibrosis, or other fibrotic conditions requiring long-term treatment, FR260330's oral bioavailability and documented 12-week efficacy in a rat cirrhosis model [2] make it the practical selection over parenteral alternatives that are unsuitable for extended daily administration.

Mechanistic Studies of iNOS Dimerization and Allosteric Regulation

FR260330 serves as a unique chemical probe for investigating the role of iNOS dimerization in cellular signaling and disease pathology. Its dimerization-disruption mechanism is orthogonal to active-site inhibitors, enabling researchers to dissect whether biological effects arise from iNOS enzymatic activity or from scaffolding functions of the iNOS protein [3].

Cardiovascular-Sensitive Inflammation Models Requiring Hemodynamic Stability

In sepsis, endotoxemia, or other inflammatory models where blood pressure alterations could confound results, FR260330 is preferred over non-selective NOS inhibitors. Its lack of effect on mean arterial blood pressure even at high doses (100 mg/kg p.o.) [4] ensures that observed outcomes are attributable to iNOS inhibition rather than secondary hemodynamic perturbations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for FR260330

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.